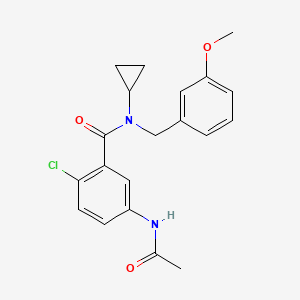![molecular formula C21H21N3O3 B4530538 4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one](/img/structure/B4530538.png)
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one
Übersicht
Beschreibung
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one is a complex organic compound that features a quinoline core structure substituted with a pyrazole ring and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through a cyclization reaction, followed by the attachment of the quinoline moiety. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-6-methoxy-3,4-dihydro-1H-quinolin-2-one
- **4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
Uniqueness
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both hydroxyl and methoxy groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in similar compounds, making it a valuable target for further research .
Eigenschaften
IUPAC Name |
4-[5-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-7-hydroxy-6-methoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-11-4-5-12(2)13(6-11)21-16(10-22-24-21)14-8-20(26)23-17-9-18(25)19(27-3)7-15(14)17/h4-7,9-10,14,25H,8H2,1-3H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHIUJPXZJZNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C=NN2)C3CC(=O)NC4=CC(=C(C=C34)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-3-[(3R)-3-hydroxypiperidin-1-yl]-N-phenylpropanamide](/img/structure/B4530490.png)
![N-[(5-isopropylisoxazol-3-yl)methyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4530492.png)
![N-ethyl-N-[(2E)-3-phenyl-2-propen-1-yl]-D-phenylalaninamide hydrochloride](/img/structure/B4530497.png)
![2-(3-phenylpropyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B4530512.png)
![1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-2-pyridin-4-ylethanone](/img/structure/B4530515.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4530519.png)
![6-[(1R,2R)-2-hydroxy-1-[methyl(propyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]pyridine-3-carbonitrile](/img/structure/B4530527.png)
![methyl [(3-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]carbonyl}benzyl)(methyl)amino]acetate](/img/structure/B4530543.png)
![N-ethyl-3-(2-isoxazolidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B4530544.png)

![ethyl 3-benzyl-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxylate](/img/structure/B4530562.png)
![6-[3-(1H-pyrazol-3-yl)phenyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine](/img/structure/B4530570.png)
